3-Methyl-3-azaspiro[5.5]undecan-8-amine
Description
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-methyl-3-azaspiro[5.5]undecan-10-amine |
InChI |
InChI=1S/C11H22N2/c1-13-7-5-11(6-8-13)4-2-3-10(12)9-11/h10H,2-9,12H2,1H3 |
InChI Key |
IIOIPNWAERQQEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCCC(C2)N)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azaspiro[5.5]undecan-8-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amines and ketones can be reacted in the presence of catalysts to form the desired spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-3-azaspiro[5.5]undecan-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azaspiro[5.5]undecan-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-Methyl-3-azaspiro[5.5]undecan-8-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-azaspiro[5.5]undecan-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among spiro[5.5]undecane derivatives include:
- Nitrogen position and substituents :
- 3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride (CAS 1820607-77-9) differs in the amine position (C9 vs. C8) and is a salt form, enhancing solubility .
- 3-Benzyl-3-azaspiro[5.5]undecane hydrochloride (CAS 1085-84-3) replaces the methyl group with a benzyl moiety, increasing steric bulk and lipophilicity .
- Heteroatom inclusion :
Table 1. Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-Methyl-3-azaspiro[5.5]undecan-8-amine | Methyl (N3), amine (C8) | C₁₁H₂₂N₂ | 182.18 | Rigid spirocore, primary amine |
| 3-Benzyl-3-azaspiro[5.5]undecane hydrochloride | Benzyl (N3), hydrochloride salt | C₁₇H₂₆ClN | 279.85 | Enhanced solubility, bulky N-substituent |
| 3-(Thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine | Thiophene (C3), oxa ring | C₁₆H₂₆N₂OS₂ | 327.16 | Sulfur heterocycle, oxa ring |
| 3-(2-Chlorophenyl)-N-cyclopropyl-1-oxa-4-azaspiro[5.5]undecan-8-amine | 2-Chlorophenyl (C3), cyclopropylamine | C₁₈H₂₅ClN₂O | 321.17 | Chlorinated aryl, cyclopropyl group |
Spectroscopic and Analytical Data
- HRMS and NMR : All compounds are validated via HRMS (e.g., C₁₈H₂₅ClN₂O , measured 321.1726 vs. calc. 321.1728 ) and NMR, with distinct shifts for stereoisomers (e.g., δ 7.74 ppm for aromatic protons in ) .
- IR spectroscopy : Common absorptions near 2930 cm⁻¹ (C-H stretch) and 1085 cm⁻¹ (C-O/C-N vibrations) confirm core structural motifs .
Q & A
Q. What are the established synthetic routes for 3-methyl-3-azaspiro[5.5]undecan-8-amine, and how can reaction yields be optimized?
Q. Which spectroscopic techniques are critical for structural validation of 3-methyl-3-azaspiro[5.5]undecan-8-amine?
-
Methodological Answer : Structural confirmation requires 1H NMR and 13C NMR to resolve sp³-hybridized carbons and amine protons. For example, in analogous azaspiro compounds, key NMR signals include δ 2.8–3.2 ppm (methylene adjacent to nitrogen) and δ 1.2–1.6 ppm (spirocyclic CH₂ groups) . High-resolution mass spectrometry (HRMS) is essential for molecular formula validation (e.g., [M+H]+ calculated vs. measured mass error < 0.0003 Da) . IR spectroscopy identifies functional groups like NH stretches (~2930 cm⁻¹) .
-
Example NMR Data :
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (J/Hz) | Reference |
|---|---|---|---|---|
| Methylene adjacent to N | 2.8–3.2 | dt/dd | J = 11.5–15.5 | |
| Spirocyclic CH₂ | 1.2–1.6 | m | - |
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of 3-methyl-3-azaspiro[5.5]undecan-8-amine?
Q. What strategies are effective for resolving contradictory biological activity data in analogs of 3-methyl-3-azaspiro[5.5]undecan-8-amine?
- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or stereochemical variability. Rigorous purity assessment via HPLC (>95% purity threshold) and batch-to-batch reproducibility checks are critical . For example, thiophene-containing analogs showed divergent bioactivity due to residual trifluoroethylamine (detectable via 19F NMR) . Orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) can validate target engagement .
Q. How can computational modeling predict the pharmacological targets of 3-methyl-3-azaspiro[5.5]undecan-8-amine?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against GPCR or kinase libraries identifies potential targets. For spirocyclic amines, the rigid structure favors interactions with hydrophobic binding pockets (e.g., serotonin receptors). Pharmacophore modeling aligns the compound’s NH and methyl groups with known active sites . MD simulations (>100 ns) assess binding stability .
Troubleshooting & Data Analysis
Q. How should researchers address low yields in the synthesis of 3-methyl-3-azaspiro[5.5]undecan-8-amine?
- Methodological Answer : Low yields (<20%) may result from resin deactivation or competing side reactions. Strategies include:
Q. What are the systematic errors in characterizing 3-methyl-3-azaspiro[5.5]undecan-8-amine via NMR?
- Methodological Answer : Common errors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
